1-(1-chloroethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-methylbenzene can be synthesized through the chlorination of 4-methylacetophenone. The process involves the reaction of 4-methylacetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H8O} + \text{SOCl2} \rightarrow \text{C9H11Cl} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 4-methyl-1-ethylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 4-methyl-1-hydroxyethylbenzene.
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: 4-methyl-1-ethylbenzene.
Scientific Research Applications
1-(1-Chloroethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(1-chloroethyl)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom in the compound can act as a leaving group, making the molecule reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound can undergo nucleophilic substitution reactions to form new products.
Comparison with Similar Compounds
1-(1-Chloroethyl)-benzene: Similar structure but lacks the methyl group on the benzene ring.
4-Methylbenzyl chloride: Similar structure but with a benzyl chloride group instead of a 1-chloroethyl group.
1-(1-Bromoethyl)-4-methylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-(1-Chloroethyl)-4-methylbenzene is unique due to the presence of both a methyl group and a 1-chloroethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various synthetic applications.
Properties
CAS No. |
2362-36-9 |
---|---|
Molecular Formula |
C9H11Cl |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.